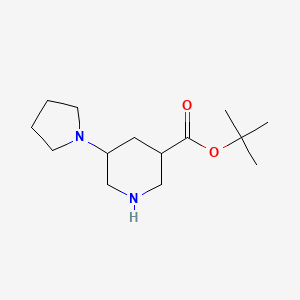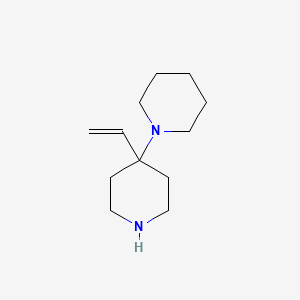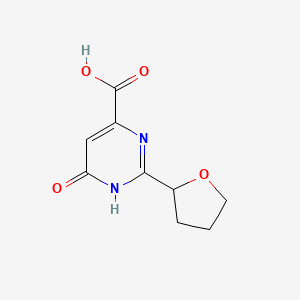
4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring fused with a pyrimidine moiety, which imparts distinct chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with pyrimidine-5-carbaldehyde, followed by cyclization with thiourea under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the pyrimidine moiety.
Substitution: The ethyl group or the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its antiviral, antibacterial, and antifungal properties.
作用機序
The mechanism of action of 4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
類似化合物との比較
Similar Compounds
- 4-Methyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
- 4-Propyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
- 4-Butyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This subtle difference can result in varying degrees of biological activity and chemical behavior compared to its analogs.
特性
分子式 |
C8H9N5S |
|---|---|
分子量 |
207.26 g/mol |
IUPAC名 |
4-ethyl-3-pyrimidin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-3-9-5-10-4-6/h3-5H,2H2,1H3,(H,12,14) |
InChIキー |
UUAXYTUSKTUCGJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NNC1=S)C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)





![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)




